molecular formula C16H22O3S B14549026 Ethyl (methylsulfanyl)[(1-phenylpent-1-en-1-yl)oxy]acetate CAS No. 61836-18-8

Ethyl (methylsulfanyl)[(1-phenylpent-1-en-1-yl)oxy]acetate

Cat. No.: B14549026
CAS No.: 61836-18-8
M. Wt: 294.4 g/mol
InChI Key: LCWYRDKSPGIFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (methylsulfanyl)[(1-phenylpent-1-en-1-yl)oxy]acetate is an organic compound with a complex structure that includes an ethyl ester, a methylsulfanyl group, and a phenylpent-1-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (methylsulfanyl)[(1-phenylpent-1-en-1-yl)oxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ethyl bromoacetate with a phenylpent-1-en-1-yl alcohol derivative in the presence of a base to form the ester linkage. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable methylthiol reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (methylsulfanyl)[(1-phenylpent-1-en-1-yl)oxy]acetate can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylpent-1-en-1-yl moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl (methylsulfanyl)[(1-phenylpent-1-en-1-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (methylsulfanyl)[(1-phenylpent-1-en-1-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active phenylpent-1-en-1-yl alcohol, which can then interact with biological targets. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (methylsulfanyl)acetate: Lacks the phenylpent-1-en-1-yl moiety, making it less complex and potentially less versatile.

    Phenylpent-1-en-1-yl acetate: Does not contain the methylsulfanyl group, which may reduce its reactivity in certain reactions.

    Methyl (methylsulfanyl)[(1-phenylpent-1-en-1-yl)oxy]acetate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its physical and chemical properties.

Uniqueness

This compound is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61836-18-8

Molecular Formula

C16H22O3S

Molecular Weight

294.4 g/mol

IUPAC Name

ethyl 2-methylsulfanyl-2-(1-phenylpent-1-enoxy)acetate

InChI

InChI=1S/C16H22O3S/c1-4-6-12-14(13-10-8-7-9-11-13)19-16(20-3)15(17)18-5-2/h7-12,16H,4-6H2,1-3H3

InChI Key

LCWYRDKSPGIFMX-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C1=CC=CC=C1)OC(C(=O)OCC)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.